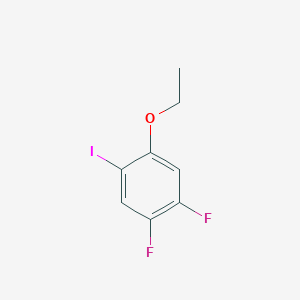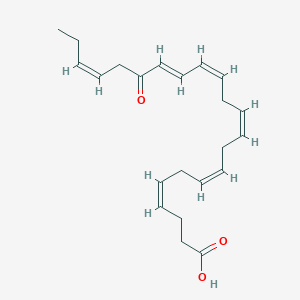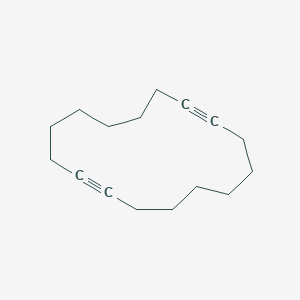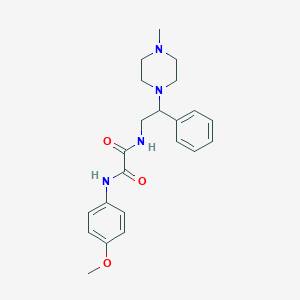
1-Fluorooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorooctadecane is an organic compound with the molecular formula C18H37F. It is a fluorinated alkane, specifically a fluorinated derivative of octadecane. This compound is characterized by the presence of a single fluorine atom attached to the long carbon chain of octadecane, making it a unique member of the fluorinated hydrocarbons family .
Preparation Methods
1-Fluorooctadecane can be synthesized through various methods. One common synthetic route involves the halogen exchange reaction, known as the Finkelstein reaction. In this method, an alkyl halide (such as octadecyl bromide) is reacted with a fluoride salt (such as sodium fluoride) in a polar aprotic solvent like acetone. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial production methods for this compound may involve more advanced techniques, including the use of specialized fluorinating agents and catalysts to achieve higher yields and purity. detailed industrial processes are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
1-Fluorooctadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles under appropriate conditions. For example, reacting with a strong nucleophile like sodium methoxide can result in the formation of methoxy derivatives.
Oxidation and Reduction: While the fluorine atom is relatively inert, the carbon chain can undergo oxidation and reduction reactions. Oxidation can lead to the formation of carboxylic acids or alcohols, while reduction can produce alkanes.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of hydrocarbons. Researchers investigate its reactivity, stability, and interactions with other molecules.
Biology and Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development and medical imaging.
Industry: In industrial applications, this compound is used as a surfactant, lubricant, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluorooctadecane is primarily related to its chemical structure. The presence of the fluorine atom influences the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity and small size can affect the electron distribution in the carbon chain, altering the compound’s physical and chemical properties. This can impact its behavior in chemical reactions and its interactions with biological targets .
Comparison with Similar Compounds
1-Fluorooctadecane can be compared with other fluorinated alkanes, such as:
1-Fluorododecane (C12H25F): Similar to this compound but with a shorter carbon chain.
1-Fluorohexadecane (C16H33F): Another fluorinated alkane with a slightly shorter carbon chain than this compound.
The uniqueness of this compound lies in its specific chain length and the presence of a single fluorine atom, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research, industry, and potentially in medicine. Its unique properties, influenced by the presence of fluorine, make it a valuable subject of study in various fields of chemistry and beyond.
Properties
CAS No. |
1649-73-6 |
|---|---|
Molecular Formula |
C18H37F |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-fluorooctadecane |
InChI |
InChI=1S/C18H37F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 |
InChI Key |
PVQXITGZQAYAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)






![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)



![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
